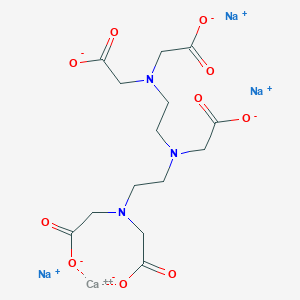
Pentetate calcium trisodium
概要
説明
Pentetate Calcium Trisodium, also known as Ca-DTPA, is a radiomitigation chelator. It is used for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination .
Molecular Structure Analysis
The molecular formula of Pentetate Calcium Trisodium is C14H18CaN3Na3O10. It has an average mass of 497.354 Da and a monoisotopic mass of 497.031128 Da .Chemical Reactions Analysis
Ca-DTPA forms stable chelates with metal ions by exchanging calcium for a metal of greater binding capacity .科学的研究の応用
Treatment of Internal Contamination with Radioactive Elements
Pentetate calcium trisodium is approved by the FDA for the treatment of internal contamination with plutonium, americium, or curium to increase the rates of elimination of these materials from the body . This is part of the FDA’s continuing efforts to foster the development and availability of drug products for treatment of people who are accidentally contaminated internally with radioactive materials .
Countermeasure to Terrorist Attacks
The compound is also used as a countermeasure to terrorist attacks. Contamination with radioactive materials could occur from laboratory or industrial accidents, or through terrorist attacks . Radioactive materials could be spread through an explosion of a radiation dispersal device (RDD), commonly known as a "dirty bomb" .
Treatment of Contamination from Nuclear Accidents
In the event of a nuclear accident, where radioactive materials could be spread through use of an improvised nuclear device, pentetate calcium trisodium can be used to treat internal contamination .
Chelation Therapy
Pentetate calcium trisodium forms stable chelates with metal ions by exchanging calcium for a metal of greater binding capacity . This property is used in chelation therapy to remove heavy metals and radioactive substances from the body .
作用機序
Target of Action
Pentetate calcium trisodium, also known as Calcium trisodium pentetate or Ca-DTPA, primarily targets transuranic radionuclides, specifically plutonium, americium, and curium . These radionuclides are harmful substances that can cause significant damage when internally deposited in the body .
Mode of Action
Ca-DTPA works by forming stable chelates with these radionuclides . It achieves this by exchanging its calcium and zinc cations with the radionuclides to form higher affinity complexes . This process is known as chelation .
Biochemical Pathways
The biochemical pathway involved in the action of Ca-DTPA is the formation and excretion of these chelates. The chelation process forms a ring-like complex around the radionuclide, rendering it harmless . This complex is then more easily excreted from the body .
Pharmacokinetics
The pharmacokinetics of Ca-DTPA involve its distribution in the extracellular fluid, with very little found in cells or tissues . It undergoes minimal metabolism . The chelates formed by Ca-DTPA with the radionuclides are excreted predominantly in the urine, almost completely within 12 hours . Less than 3% is excreted in the feces .
Result of Action
The result of Ca-DTPA’s action is the increased elimination of the targeted radionuclides from the body . This helps to reduce the harmful effects of these substances, including the potential for radiation sickness and other serious health complications .
Action Environment
The action of Ca-DTPA can be influenced by various environmental factors. For instance, the magnitude of trace metal depletion (such as zinc) associated with Ca-DTPA increases with split daily dosing, increasing dose, and increased treatment duration . Therefore, only a single dose of Ca-DTPA is recommended, and monitoring of serum zinc levels, serum creatinine, BUN, electrolytes, urinalysis, and blood cell counts is advised during Ca-DTPA therapy .
Safety and Hazards
Pentetate Calcium Trisodium is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . Nebulized Ca-DTPA may be associated with asthma exacerbation. Ca-DTPA is associated with depletion of trace metals such as zinc .
特性
IUPAC Name |
calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFCVLSUPGCQKD-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18CaN3Na3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065248 | |
| Record name | Pentetate calcium trisodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12111-24-9 | |
| Record name | Pentetate calcium trisodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium trisodium pentetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTETATE CALCIUM TRISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G79YN26H5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pentetate calcium trisodium (Ca-DTPA) acts by chelating heavy metal ions. Upon administration, Ca-DTPA readily loses its calcium ion, allowing the diethylenetriaminepentaacetic acid (DTPA) portion to form stable complexes with heavy metal ions. This is because DTPA exhibits a higher affinity for heavy metals like plutonium, americium, and curium compared to calcium. [, ] This chelation process forms a stable, water-soluble complex that can be readily excreted from the body, effectively reducing the heavy metal burden. [, ]
A: Studies show that pentetate calcium trisodium effectively reduces lead concentrations in the blood, brain, and femur of lead-poisoned mice. [] This is achieved through chelation, where the DTPA molecule binds to lead ions, forming a stable complex. This complex is then readily excreted in the urine, as evidenced by the increased lead content in the urine of treated mice. []
A: Yes, pentetate calcium trisodium is also indicated for the treatment of internal contamination with plutonium, americium, or curium. [] Research shows its effectiveness in enhancing the removal of americium-241 in a case study involving a father and son accidentally contaminated through inhalation. []
A: While intravenous administration is commonly used, research suggests potential for other routes. For instance, nebulized chelation therapy is a consideration, though it may pose challenges for individuals with asthma. [] Additionally, studies highlight the development of pentetate calcium trisodium for inhalation, showcasing the ongoing exploration of diverse administration methods. []
A: Research indicates positive results in treating chronic lead poisoning in mice. [] The study demonstrates a significant reduction in lead concentration in various organs after administering pentetate calcium trisodium over seven days. [] This suggests its potential efficacy in treating chronic heavy metal exposure.
A: Pentetate calcium trisodium serves as a pharmacological countermeasure against potential radiological releases or nuclear detonations. [] It proves particularly useful in scenarios involving exposure to Radiation Dispersal Devices (RDDs), commonly known as “dirty bombs." []
A: While generally considered safe, caution should be exercised when administering pentetate calcium trisodium to individuals with severe hemochromatosis. []
A: Studies involving Prussian blue, another antidote for internal cesium radioisotope contamination, revealed mutagenic potential. [] This finding underscores the importance of thorough pre-clinical data collection and assessment for all antidotal drugs, including pentetate calcium trisodium, to ensure safety and efficacy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)










